3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
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Overview
Description
3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a complex organic compound that belongs to the class of pyranoquinolones. This compound is notable for its unique structural motif, which is found in various natural products and synthetic derivatives. Pyranoquinolones are known for their wide range of biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves the reaction of 4-hydroxyquinolin-2-ones with various reagents. One common method is the reaction with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions, which yields the desired product in good yields . Another method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, leading to the formation of pyranoquinolones through a Friedel–Crafts-type allenylation followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer, antibacterial, antimalarial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves several molecular targets and pathways:
Anticancer Activity: This compound can induce cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells.
Antibacterial Activity: It inhibits bacterial growth by targeting essential bacterial enzymes and pathways.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar structural motif and exhibit similar biological activities.
Furo[3,2-c]quinolones: These compounds are structurally related and also exhibit antimicrobial, insecticidal, and antimalarial activities.
Uniqueness
3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to its specific structural features and the presence of a benzyl group, which can enhance its biological activity and selectivity compared to other pyranoquinolones and furoquinolones .
Properties
Molecular Formula |
C19H13NO4 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-6H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C19H13NO4/c21-16-13(10-11-6-2-1-3-7-11)19(23)24-17-12-8-4-5-9-14(12)20-18(22)15(16)17/h1-9,21H,10H2,(H,20,22) |
InChI Key |
BRWQHUGAQAWOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C4=CC=CC=C4NC3=O)OC2=O)O |
Origin of Product |
United States |
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